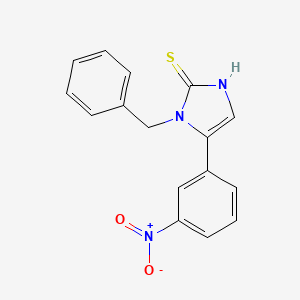

1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Description

1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a nitro-substituted imidazole derivative characterized by a benzyl group at position 1, a 3-nitrophenyl group at position 5, and a thiol/thione moiety at position 2.

Properties

IUPAC Name |

3-benzyl-4-(3-nitrophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-19(21)14-8-4-7-13(9-14)15-10-17-16(22)18(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCOHNLIPUUJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol typically involves the reaction of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Disulfide or sulfonic acid derivatives.

Reduction: Amino-substituted imidazole derivatives.

Substitution: Various alkyl or aryl-substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol. For instance, compounds derived from similar structures have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and E. coli. These compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6.25 | Ciprofloxacin |

| E. coli | 12.5 | Fluconazole |

Anticancer Properties

The anticancer properties of imidazole derivatives have been extensively studied. Research indicates that compounds like this compound can inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study: Farnesyltransferase Inhibition

A study demonstrated that analogs of imidazole derivatives showed potent enzymatic activity against farnesyltransferase, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .

Antiviral Activity

Emerging research points towards the antiviral potential of imidazole derivatives. Similar compounds have been evaluated for their efficacy against viral infections, demonstrating promising results in inhibiting viral replication and enhancing host immune responses . The specific mechanisms by which these compounds exert antiviral effects remain an area of active investigation.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. For example, its potential anticancer activity may be attributed to its ability to inhibit enzymes such as farnesyl transferase, which is involved in the post-translational modification of proteins essential for cancer cell growth. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key analogs differing in substituents at the 5-phenyl position:

Electronic and Steric Influences

- This contrasts with the 4-methylphenyl analog, where the methyl group increases hydrophobicity and may improve membrane permeability .

- Halogen Substitutions (Fluoro/Chloro) : Fluorine and chlorine substituents introduce moderate electron-withdrawing effects while contributing to van der Waals interactions in biological systems. The 4-fluorophenyl analog (284.35 g/mol) has a lower molecular weight than the nitro derivative, which may favor pharmacokinetic profiles .

- Steric Effects: The 3-chloro-2-methylphenyl analog (300.81 g/mol) demonstrates how steric bulk can influence conformational flexibility and binding to target proteins, a factor less pronounced in the nitro-substituted compound .

Research Findings and Implications

- Biological Activity: While direct data on the target compound’s activity is absent in the evidence, structurally related imidazole-2-thiols are explored for targeting enzymes like IMPDH (Inosine-5′-monophosphate dehydrogenase) . The nitro group’s electron-withdrawing nature may enhance interactions with enzyme active sites compared to methyl or halogen substituents.

- Stability and Degradation : Nitro groups are prone to reduction under physiological conditions, which could generate reactive intermediates. This contrasts with the more stable 4-fluorophenyl and 4-methylphenyl analogs .

Biological Activity

1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure consists of an imidazole ring substituted with a benzyl group and a nitrophenyl moiety, which are crucial for its biological activity. The presence of the thiol group enhances its reactivity and potential for interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Case Study: Antitumor Efficacy

A study demonstrated that the compound exhibited significant cytotoxicity against MDA-MB-231 cells, with an IC50 value of approximately 3.3 µM, outperforming standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the nitrophenyl and benzyl groups can significantly alter the compound's potency. For instance, substituents that enhance electron density on the aromatic rings tend to increase anticancer activity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that it has effective inhibitory action against several Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzyme Activity : The compound acts as an inhibitor of farnesyltransferase, an enzyme critical for cancer cell proliferation .

- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells through caspase activation pathways, which is essential for its anticancer effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. The results indicate strong interactions with proteins involved in cell signaling pathways related to cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, and how do substituent positions influence reaction yields?

- Methodological Answer : The compound can be synthesized via multicomponent condensation reactions under acidic or basic conditions. For example, combining benzylamine derivatives with 3-nitrobenzaldehyde and thiourea in refluxing ethanol/acetic acid mixtures yields the target molecule. Substituent effects (e.g., nitro groups at the 3-position on the phenyl ring) can alter electronic properties, impacting cyclization efficiency. Reaction optimization should include solvent polarity screening (e.g., DMF vs. ethanol) and catalyst selection (e.g., ammonium acetate for imidazole ring closure) .

- Key Characterization : Monitor reaction progress via TLC and confirm purity via melting point analysis. Yield improvements (>80%) are achievable by controlling stoichiometric ratios (e.g., 1:1.2:1 for amine:aldehyde:thiourea) and reflux duration (4–6 hours) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of thiol (-SH) stretches at ~2550 cm⁻¹ and nitro (-NO₂) vibrations at ~1520–1350 cm⁻¹ .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene protons (δ ~5.2 ppm). Use DEPT-135 to differentiate CH₂/CH₃ groups .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 338.08) and rule out side products .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., E. coli and S. aureus), with MIC values determined via broth microdilution. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Compare results with structurally analogous imidazoles (e.g., 5-nitro-substituted derivatives) to establish structure-activity relationships .

Advanced Research Questions

Q. How can density functional theory (DFT) studies predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict nucleophilic/electrophilic sites and redox behavior .

- Reactivity Insights : The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Thiol group proton affinity can be modeled to assess hydrogen-bonding potential in biological targets .

Q. What crystallographic strategies resolve ambiguities in molecular conformation and packing motifs?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement, focusing on torsional angles (e.g., benzyl vs. nitrophenyl dihedral angles) to confirm stereoelectronic effects .

- Mercury Software : Analyze π-π stacking and hydrogen-bonding networks (e.g., S–H⋯O interactions with nitro groups). Compare packing patterns with Cambridge Structural Database entries to identify novel motifs .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Use cheminformatics tools (e.g., Knime or PaDEL) to curate bioactivity datasets. Apply multivariate regression to isolate confounding variables (e.g., assay type, cell line variability) .

- Experimental Replication : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria). Validate purity via HPLC (>95%) to exclude impurities as activity modifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.